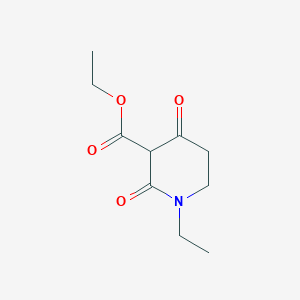

Ethyl 1-Ethyl-2,4-dioxopiperidine-3-carboxylate

CAS No.: 104966-05-4

Cat. No.: VC7902496

Molecular Formula: C10H15NO4

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 104966-05-4 |

|---|---|

| Molecular Formula | C10H15NO4 |

| Molecular Weight | 213.23 g/mol |

| IUPAC Name | ethyl 1-ethyl-2,4-dioxopiperidine-3-carboxylate |

| Standard InChI | InChI=1S/C10H15NO4/c1-3-11-6-5-7(12)8(9(11)13)10(14)15-4-2/h8H,3-6H2,1-2H3 |

| Standard InChI Key | HUACORLVIIESFJ-UHFFFAOYSA-N |

| SMILES | CCN1CCC(=O)C(C1=O)C(=O)OCC |

| Canonical SMILES | CCN1CCC(=O)C(C1=O)C(=O)OCC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted with two ketone groups at positions 2 and 4. The nitrogen atom is further alkylated with an ethyl group, while position 3 bears an ethyl ester moiety. This configuration is represented by the SMILES notation CCN1CCC(=O)C(C1=O)C(=O)OCC and the InChIKey HUACORLVIIESFJ-UHFFFAOYSA-N . The presence of electron-withdrawing keto and ester groups influences its reactivity, particularly in nucleophilic and electrophilic reactions.

Physicochemical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 213.23 g/mol | |

| LogP (Partition Coefficient) | 0.0 | |

| CAS Registry Number | 104966-05-4 |

The low LogP value suggests moderate hydrophilicity, which may impact its solubility in organic solvents and biological membranes .

Synthesis and Industrial Production

Synthetic Routes

Ethyl 1-ethyl-2,4-dioxopiperidine-3-carboxylate is typically synthesized via condensation reactions involving ethyl acetoacetate and ethylamine derivatives. A generalized pathway involves:

-

Knoevenagel Condensation: Ethyl acetoacetate reacts with an ethylamine source to form an enamine intermediate.

-

Cyclization: The enamine undergoes intramolecular cyclization under acidic or basic conditions to yield the piperidine ring.

-

Esterification: Final functionalization introduces the ethyl ester group at position 3.

Industrial production often employs continuous flow systems to enhance yield and reduce waste, though specific reaction conditions (e.g., temperature, catalysts) remain proprietary.

Optimization Challenges

Key challenges include minimizing side reactions such as over-alkylation at the nitrogen atom or hydrolysis of the ester group. Advances in catalytic systems (e.g., Lewis acids) have improved selectivity, but scalability remains a concern for large-scale manufacturing.

Chemical Reactivity and Functional Transformations

Reaction Profiles

The compound’s keto and ester groups render it reactive toward:

-

Nucleophilic Attack: The ketones at positions 2 and 4 can undergo nucleophilic addition reactions with Grignard reagents or hydrides.

-

Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

-

Alkylation/Acylation: The nitrogen atom can participate in further alkylation or acylation reactions to introduce diverse substituents .

Mechanistic Insights

Studies suggest that the electron-deficient piperidine ring facilitates polarization of the carbonyl groups, enhancing their electrophilicity. For example, in hydrolysis reactions, the ester group’s carbonyl carbon becomes a target for nucleophilic water molecules, leading to cleavage of the ester bond.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing bioactive molecules, particularly those targeting neurological and inflammatory pathways. Its piperidine scaffold is a common motif in drugs such as analgesics and antipsychotics .

Chemical Synthesis

In organic chemistry, it is utilized as a building block for:

-

Heterocyclic Compounds: Derivatives like pyrrolidines and pyridines can be synthesized via ring-contraction or expansion reactions.

-

Catalyst Development: Transition metal complexes incorporating this ligand show promise in asymmetric catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume